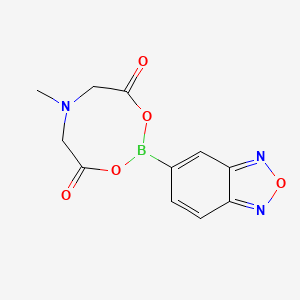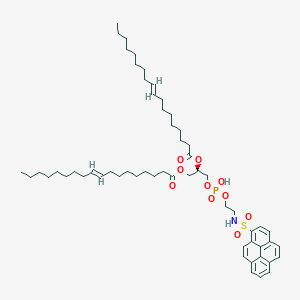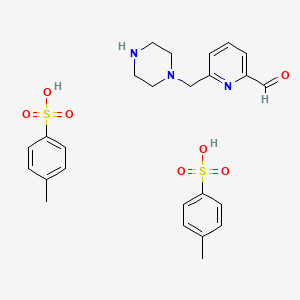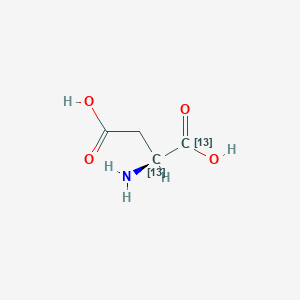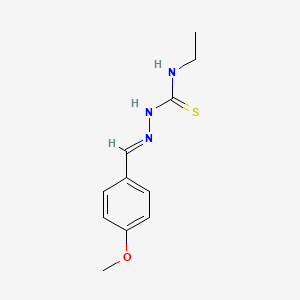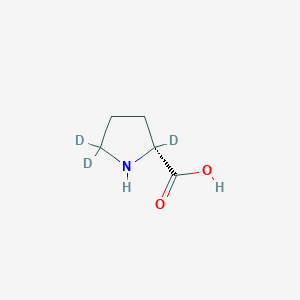
lambda2-Iron(2+) ion ditrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Iron(II) Trifluoromethanesulfonate can be synthesized through the reaction of iron(II) chloride with sodium trifluoromethanesulfonate . The reaction typically occurs in an aqueous solution, and the product is then crystallized to obtain pure Iron(II) Trifluoromethanesulfonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Iron(II) Trifluoromethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Iron(II) Trifluoromethanesulfonate can lead to the formation of Iron(III) Trifluoromethanesulfonate .
Wissenschaftliche Forschungsanwendungen
Iron(II) Trifluoromethanesulfonate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds . In industry, it is used in processes such as solar energy and water treatment applications .
Wirkmechanismus
The mechanism by which Iron(II) Trifluoromethanesulfonate exerts its effects involves its ability to act as a Lewis acid catalyst . This allows it to facilitate various chemical reactions by stabilizing reaction intermediates and lowering the activation energy required for the reaction to proceed . The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Iron(II) Trifluoromethanesulfonate can be compared with other similar compounds such as Iron(III) Trifluoromethanesulfonate, Iron(II) chloride, and Iron(III) acetylacetonate . While these compounds share some similarities in their coordination chemistry and applications, Iron(II) Trifluoromethanesulfonate is unique in its high catalytic efficiency and stability under various reaction conditions . This makes it particularly valuable in applications requiring robust and efficient catalysts .
Eigenschaften
Molekularformel |
C2H2F6FeO6S2 |
|---|---|
Molekulargewicht |
356.0 g/mol |
IUPAC-Name |
iron;trifluoromethanesulfonic acid |
InChI |
InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |
InChI-Schlüssel |
DGMKZWZRSFUOBY-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)
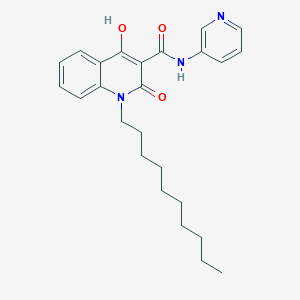
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)


